molecular formula C2H3ClF3N B093641 N-Chloro-N,1,1-trifluoroethanamine CAS No. 16276-45-2

N-Chloro-N,1,1-trifluoroethanamine

Cat. No.: B093641
CAS No.: 16276-45-2
M. Wt: 133.5 g/mol
InChI Key: ITYSTFRAOPTVON-UHFFFAOYSA-N
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Description

N-Chloro-N,1,1-trifluoroethanamine (molecular formula: C₂H₃ClF₃N) is a fluorinated alkylamine derivative characterized by a labile N–Cl bond and trifluoromethyl substitution on the ethanamine backbone. Key physical properties include a vaporization enthalpy (ΔHvap) of 30.8 kJ·mol⁻¹ measured over the temperature range of 220–294 K . This value suggests stronger intermolecular interactions compared to non-fluorinated or less halogenated analogs.

Properties

CAS No.

16276-45-2

Molecular Formula

C2H3ClF3N

Molecular Weight

133.5 g/mol

IUPAC Name

N-chloro-N,1,1-trifluoroethanamine

InChI

InChI=1S/C2H3ClF3N/c1-2(4,5)7(3)6/h1H3

InChI Key

ITYSTFRAOPTVON-UHFFFAOYSA-N

SMILES

CC(N(F)Cl)(F)F

Canonical SMILES

CC(N(F)Cl)(F)F

Synonyms

N-Chloro-N,1,1-trifluoroethanamine

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

N-Chloro-N,1,1-trifluoroethanamine serves as a versatile reagent in organic synthesis. Its unique trifluoromethyl group enhances the reactivity of the compound, making it useful in various chemical transformations.

Reactions and Mechanisms

  • Nucleophilic Substitution : The chlorine atom in this compound can undergo nucleophilic substitution reactions. For instance, when reacted with amines or alcohols, it can form substituted products that are valuable in pharmaceutical applications .
  • Fluorination Reactions : The trifluoromethyl group can be introduced into organic molecules through electrophilic fluorination processes. This property is particularly useful in synthesizing fluorinated pharmaceuticals and agrochemicals .

Medicinal Chemistry

The fluorinated structure of this compound contributes to its potential as a pharmaceutical intermediate.

Case Studies

  • Antiviral Agents : Research has demonstrated that derivatives of this compound exhibit antiviral properties against certain viral infections. These compounds are synthesized by modifying the amine group to enhance biological activity while maintaining low toxicity levels .
  • Anticancer Compounds : Studies have indicated that trifluoromethylated compounds derived from this compound show promise as anticancer agents. The introduction of the trifluoromethyl group can significantly alter the pharmacokinetics and efficacy of the drug candidates .

Materials Science

In materials science, this compound is utilized in the development of advanced materials with specific properties.

Applications

  • Polymer Synthesis : The compound can be used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are valuable in industries such as electronics and aerospace .
  • Coatings and Adhesives : Due to its chemical stability and resistance to solvents, this compound is explored as a component in coatings and adhesives that require durability under harsh conditions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseBenefits
Organic SynthesisNucleophilic substitutionFormation of valuable organic compounds
Medicinal ChemistryAntiviral and anticancer agentsEnhanced efficacy and reduced toxicity
Materials SciencePolymer synthesisImproved thermal stability
Coatings and adhesivesChemical resistance

Comparison with Similar Compounds

N–Cl Bond Characteristics

The N–Cl bond in N-chloro compounds is critical for reactivity. N-Chloro-N′-(p-fluorophenyl)-benzamidine (NCLBA) exhibits an exceptionally long N–Cl bond (1.748 Å) due to reduced electron sharing, approaching homolytic dissociation under photostimulation . In contrast, N-chloro-2-chloroacetamide derivatives display shorter N–Cl bonds (1.65–1.68 Å) with higher thermal stability, as evidenced by 35Cl NQR spectroscopy . N-Chloro-N,1,1-trifluoroethanamine likely occupies an intermediate position, though direct structural data is absent. Fluorine's electron-withdrawing effects may weaken the N–Cl bond compared to non-fluorinated analogs like N-chloro-N,N-dimethylmethanamine (CAS 1585-74-6), which is prone to decomposition under mild conditions .

Table 1: N–Cl Bond Properties in Selected Compounds

Compound N–Cl Bond Length (Å) Stability Notes Reference
NCLBA 1.748 Labile under UV light
N-Chloro-2-chloroacetamide 1.65–1.68 Stable at 77–300 K
N-Chloro-N,N-dimethylmethanamine Not reported Decomposes at >273 K

Fluorinated Ethylamine Derivatives

Fluorination significantly alters physical properties. 1-Chloro-1,1-difluoroethane (C₂H₃ClF₂) has a lower ΔHvap of 22.7–24.2 kJ·mol⁻¹ compared to this compound (30.8 kJ·mol⁻¹), reflecting weaker van der Waals forces in the absence of an amine group . 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine (CAS 1550-50-1) shares trifluoro substitution but lacks the N–Cl bond, resulting in higher thermal stability and distinct reactivity .

Table 2: Vaporization Enthalpies of Halogenated Compounds

Compound ΔHvap (kJ·mol⁻¹) Temperature Range (K) Reference
This compound 30.8 220–294
1-Chloro-1,1-difluoroethane 22.7–24.2 225–390
Acetyl chloride (C₂H₃ClO) 24.5 273–323

Stability and Reactivity Trends

The labile N–Cl bond in N-chloro compounds enables chlorine release under specific stimuli. NCLBA releases Cl⁻ upon UV exposure due to its elongated N–Cl bond , while this compound’s stability under storage conditions (220–294 K) suggests moderate reactivity . N-Ethyl-N-[3-(trifluoromethyl)benzyl]ethanamine hydrochloride (C₁₂H₁₇ClF₃N) demonstrates how trifluoromethyl groups enhance lipophilicity without destabilizing the amine core .

Structural Analogs with Aromatic Substitution

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine (CAS 65686-86-4) incorporates a phenyl group, increasing molecular weight (267.72 g/mol) and altering solubility compared to the aliphatic this compound .

Q & A

Q. What are the key thermodynamic properties of N-Chloro-N,1,1-trifluoroethanamine, and how are they experimentally determined?

The enthalpy of vaporization (ΔHvap) for this compound is 30.8 kJ mol⁻¹ within the temperature range of 220–294 K, as measured by static vapor pressure methods (e.g., boiling point or gas saturation techniques). This value is critical for predicting phase behavior in reaction design. Experimental protocols involve calibrating temperature-controlled chambers and using gas chromatography or mass spectrometry to validate purity during measurements. Comparative studies with structurally similar compounds, such as 1-chloro-1,1-difluoroethane (ΔHvap = 24.2 kJ mol⁻¹), highlight the influence of fluorine substitution on intermolecular interactions .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Handling requires full personal protective equipment (PPE) , including chemical-resistant gloves, goggles, and lab coats, due to potential skin/eye irritation and reactivity of the N-Cl bond. Waste must be segregated in sealed containers and treated by professional hazardous waste services to prevent environmental release. Ventilation systems should meet OSHA standards for fume hood airflow (≥100 ft/min). Contingency plans for accidental exposure include immediate rinsing with water and medical consultation .

Advanced Research Questions

Q. How can the labile N-Cl bond in this compound be accurately characterized experimentally?

The N-Cl bond’s lability necessitates low-temperature X-ray diffraction (XRD) coupled with periodic quantum simulations (e.g., PBE0/Peintinger basis set) to map charge density distributions. At 17.5 K , radiation damage is minimized, preserving crystallinity for high-resolution data collection. Electrostatic potential maps reveal bond polarization, while Hirshfeld surface analysis identifies intermolecular interactions (e.g., CH⋯F contacts at 2.6–2.8 Å). Monitoring crystal integrity via reflection checks ensures data reliability despite potential X-ray-induced bond cleavage .

Q. What methodological considerations are critical when synthesizing N-chloroamine derivatives to ensure stability and purity?

Continuous flow reactors offer superior control over exothermic chlorination reactions compared to batch methods. Key parameters include:

  • Residence time optimization (e.g., 2–5 min) to prevent over-chlorination.
  • Liquid-liquid separators with pressure regulation to isolate reactive intermediates.
  • In-line spectroscopy (e.g., FTIR or UV-Vis) for real-time monitoring of N-Cl bond formation. This approach avoids hazardous isolation steps and enhances reproducibility for gram-scale synthesis .

Q. How do computational models aid in understanding the electronic structure and reactivity of the N-Cl bond?

Density Functional Theory (DFT) at the PBE0/6-311G(p,d) level with Grimme D3 dispersion correction predicts bond dissociation energies (BDEs) and charge distribution. For example, the N-Cl bond in N-halamines exhibits BDEs of ~200–220 kJ mol⁻¹ , correlating with experimental 35Cl NQR frequencies (52–53 MHz). Topological analysis (AIM theory) at bond critical points quantifies electron density (ρ ≈ 0.15 eÅ⁻³), indicating moderate covalent character. Comparative studies with halogenated analogs validate model accuracy .

Data Contradictions and Resolution

  • Thermodynamic Data Variation : ΔHvap values for related compounds (e.g., 1-chloro-1,1-difluoroethane) differ by 1.5 kJ mol⁻¹ across temperature ranges (225–285 K vs. 248–390 K). This discrepancy arises from experimental setups (static vs. dynamic methods) and purity thresholds. Calibration against reference compounds (e.g., acetyl chloride) is recommended .

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